

Application Notes and Protocols: 2-Propyloxazole-4-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Propyloxazole-4-carboxylic acid**

Cat. No.: **B566239**

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Disclaimer: Direct experimental data for **2-Propyloxazole-4-carboxylic acid** is limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and data from closely related 2-alkyloxazole-4-carboxylic acid analogs and other oxazole derivatives. These notes are intended to provide a foundational framework for researchers.

Introduction

The oxazole scaffold is a prominent heterocycle in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The **2-propyloxazole-4-carboxylic acid** core represents a versatile starting point for the development of novel therapeutics. The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, or serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Potential Medicinal Chemistry Applications

Based on the activities of structurally related oxazole derivatives, **2-propyloxazole-4-carboxylic acid** and its analogs are promising candidates for investigation in several therapeutic areas:

- Metabolic Diseases: Derivatives of 2-phenyloxazole-4-carboxamides have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis.^[1] Inhibition of DGAT-1 is a potential therapeutic strategy for obesity and type 2 diabetes. The 2-propyl substituent can be explored as a modification to improve properties such as solubility and metabolic stability.
- Anti-inflammatory Agents: The oxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of **2-propyloxazole-4-carboxylic acid** derivatives could be evaluated in assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition.
- Anticancer Agents: A diverse range of oxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The **2-propyloxazole-4-carboxylic acid** scaffold can be elaborated to explore potential antiproliferative activities.
- Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.^[2] Derivatives of **2-propyloxazole-4-carboxylic acid** could be screened for activity against a panel of pathogenic bacteria and fungi.

Quantitative Data of a Structurally Related Oxazole Derivative

The following table summarizes the in vitro and in vivo activity of a potent DGAT-1 inhibitor, a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (Compound 29 from a cited study), which serves as an example of the pharmacological profile that could be targeted with derivatives of **2-propyloxazole-4-carboxylic acid**.^[1]

Compound	Target	Assay	IC50 / EC50	In Vivo Efficacy (DIO Rats)
Compound 29	DGAT-1	Enzyme Assay	57 nM (IC50)	Dose-dependent inhibition of weight gain (0.3, 1, and 3 mg/kg, p.o., qd)
DGAT-1	CHO-K1 Cell Triglyceride Formation		0.5 μ M (EC50)	Improved glucose tolerance in an oral glucose tolerance test (OGTT)

Experimental Protocols

Protocol 1: Synthesis of **2-Propyloxazole-4-carboxylic Acid**

This protocol is a proposed synthetic route based on established methods for oxazole synthesis.

Materials:

- Butyramide
- Ethyl 2-chloroacetoacetate
- Sulfuric acid
- Sodium hydroxide
- Ethanol
- Diethyl ether

- Hydrochloric acid
- Standard laboratory glassware and equipment

Procedure:

- Step 1: Condensation to form Ethyl 2-propyl-5-methyloxazole-4-carboxylate.
 - In a round-bottom flask, dissolve butyramide (1 equivalent) in ethanol.
 - Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
 - Slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice bath.
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with diethyl ether.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
 - Purify the crude product by column chromatography.
- Step 2: Hydrolysis to **2-Propyloxazole-4-carboxylic acid**.
 - Dissolve the purified ethyl 2-propyl-5-methyloxazole-4-carboxylate in a mixture of ethanol and water.
 - Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours.
 - Monitor the hydrolysis by TLC until the starting material is consumed.
 - Cool the reaction mixture and remove the ethanol under reduced pressure.

- Acidify the aqueous solution with hydrochloric acid to pH 2-3, which should precipitate the carboxylic acid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **2-propyloxazole-4-carboxylic acid**.

Protocol 2: In Vitro DGAT-1 Inhibition Assay

This protocol is adapted from methodologies used to screen for DGAT-1 inhibitors.[\[1\]](#)

Materials:

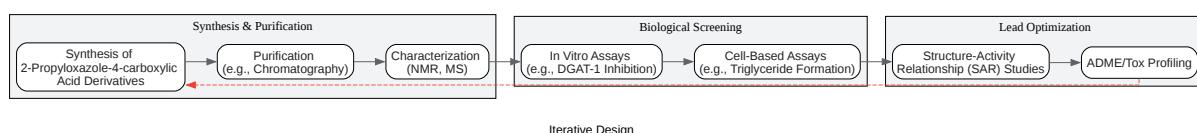
- Recombinant human DGAT-1 enzyme
- [¹⁴C]-labeled oleoyl-CoA
- 1,2-Dioleoyl-sn-glycerol
- Test compounds (including **2-propyloxazole-4-carboxylic acid** derivatives) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and 1,2-dioleoyl-sn-glycerol.
- Add the test compounds at various concentrations (typically in a serial dilution).
- Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.
- Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).
- Extract the lipids into an organic phase.

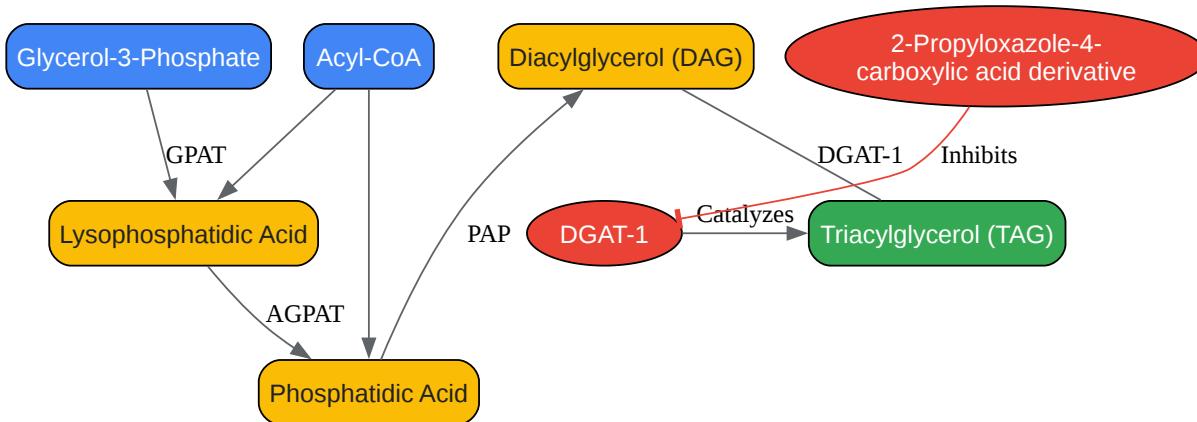
- Quantify the amount of radiolabeled triacylglycerol formed using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Visualizations



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Caption: A typical workflow for the discovery and optimization of novel bioactive compounds.



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Caption: The triglyceride synthesis pathway highlighting the role of DGAT-1.

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References

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